Hexafluoro-4-(trifluoromethyl)pent-2-enoic acid

Description

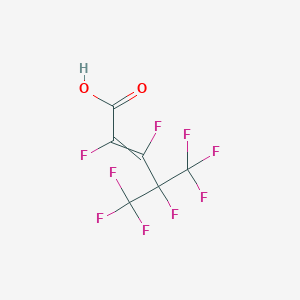

Hexafluoro-4-(trifluoromethyl)pent-2-enoic acid (CAS: 103229-89-6) is a highly fluorinated carboxylic acid with the molecular formula C₆HF₉O₂ and a molecular weight of 276.06 g/mol . Its structure features a pent-2-enoic acid backbone substituted with six fluorine atoms and a trifluoromethyl (-CF₃) group at position 2. The compound’s strong electron-withdrawing fluorine substituents enhance its acidity, making it a potent acid with applications in organic synthesis, catalysis, and materials science.

Properties

IUPAC Name |

2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF9O2/c7-1(3(16)17)2(8)4(9,5(10,11)12)6(13,14)15/h(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDHAMRDYDLSPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893172 | |

| Record name | 3-(Perfluoroisopropyl)-difluoro-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239795-58-5 | |

| Record name | 2,3,4,5,5,5-Hexafluoro-4-(trifluoromethyl)-2-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239795-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Perfluoroisopropyl)-difluoro-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination of Hexafluoropropene Derivatives

Methodology :

Hexafluoropropene (HFP) serves as a key precursor. In a catalytic dimerization process, HFP reacts with trifluoromethyl iodide (CF₃I) in the presence of metal fluoride catalysts (e.g., KF) and aprotic solvents (e.g., acetonitrile) at 35–60°C. The reaction proceeds via a free-radical mechanism, yielding perfluoro-(4-methyl-2-pentene) intermediates, which are subsequently oxidized to the carboxylic acid.

Reaction Conditions :

- Catalyst : Potassium fluoride (10–20 mol%)

- Solvent : Acetonitrile or toluene

- Temperature : 40–55°C

- Yield : 65–75%

Limitations : Requires handling of gaseous HFP and corrosive fluorinating agents.

Hypervalent Iodine-Mediated Fluorination

Methodology :

This approach avoids anhydrous conditions by using bis(trifluoroacetoxy)iodobenzene (BTI) as a fluorinating agent. A trifluoromethylated alkene precursor undergoes oxidative fluorination, followed by hydrolysis to yield the target acid.

Key Steps :

- Oxidative Fluorination :

$$ \text{R-CF}2\text{CH}2\text{COOR'} + \text{BTI} \rightarrow \text{R-CF}3\text{CF}2\text{COOR'} $$ - Hydrolysis :

$$ \text{R-CF}3\text{CF}2\text{COOR'} \xrightarrow{\text{NaOH}} \text{R-CF}3\text{CF}2\text{COOH} $$

Advantages : Improved safety profile compared to traditional fluorination.

Yield : 50–60%

Catalytic Dimerization of Hexafluoropropene

Industrial Process :

Large-scale production involves dimerizing HFP in a stirred tank reactor with amine bases (e.g., triethylamine) and metal fluorides. The dimer perfluoro-(4-methyl-2-pentene) is isolated via fractional distillation and oxidized with potassium permanganate in acidic media.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Pressure | 2–4 atm |

| Temperature | 50–60°C |

| Catalyst Loading | 15 mol% KF |

| Oxidation Agent | KMnO₄/H₂SO₄ |

| Final Yield | 70–80% |

Challenges : High energy consumption and waste management.

Multi-Step Synthesis from Perfluoro Precursors

Route :

- Synthesis of Perfluoro(4-methylpent-2-ene) :

$$ \text{CF}3\text{CF}2\text{CF}2\text{CF}(\text{CF}3)\text{CH}2\text{COOH} \xrightarrow{\text{SbF}5} \text{CF}3\text{CF}2\text{CF}(\text{CF}_3)\text{CHFCOOH} $$ - Dehydrohalogenation :

Using NaOH in ethanol to eliminate HF and form the α,β-unsaturated acid.

Critical Considerations :

- Strict temperature control (-10°C during dehydrohalogenation).

- Purification via recrystallization from hexane.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Safety Concerns | Cost Efficiency |

|---|---|---|---|---|

| HFP Fluorination | 70–80 | High | Corrosive reagents | Moderate |

| Hypervalent Iodine | 50–60 | Medium | Less hazardous | High |

| Catalytic Dimerization | 70–80 | High | High energy use | Low |

| Multi-Step Synthesis | 55–65 | Low | Complex purification | High |

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)hexafluoropent-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can yield partially fluorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or thiols under basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields perfluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized fluorinated compounds .

Scientific Research Applications

4-(Trifluoromethyl)hexafluoropent-2-enoic acid is utilized in several scientific research fields:

Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.

Industry: It is employed in the development of advanced materials, including fluorinated polymers and coatings

Mechanism of Action

The mechanism by which 4-(Trifluoromethyl)hexafluoropent-2-enoic acid exerts its effects involves its high electronegativity and reactivity. The compound can interact with various molecular targets, including enzymes and proteins, altering their function. The pathways involved often include nucleophilic attack on the fluorinated carbon atoms, leading to the formation of stable complexes .

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Acids

Structural Analogues

a) (Z)-4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-enoic Acid

- Molecular Formula : C₆H₃F₇O₂ (MW: 240.08 g/mol) .

- Key Differences : Lacks two fluorine atoms compared to the target compound, resulting in a lower molecular weight and reduced acidity. The Z-isomer configuration may also influence reactivity and steric effects in synthetic applications.

b) 4,5,5-Trifluoropent-4-enoic Acid

- Molecular Formula : C₅H₅F₃O₂ (MW: 164.09 g/mol) .

- Key Differences: Fewer fluorine substitutions (three vs. nine) and absence of a trifluoromethyl group lead to significantly weaker acidity (estimated pKa ~2.5–3.0) compared to Hexafluoro-4-(trifluoromethyl)pent-2-enoic acid (pKa <1.5 inferred from fluorination effects) .

c) Decafluorohexanoic Acid

- Molecular Formula : C₆HF₁₀O₂ (MW: 314.05 g/mol) .

- Key Differences: A linear perfluorinated carboxylic acid with ten fluorine atoms. While both compounds exhibit high acidity, the linear structure of decafluorohexanoic acid confers distinct physical properties (e.g., higher boiling point) and environmental persistence .

Acidity and Stability

Notes:

- The trifluoromethyl group and additional fluorines in this compound amplify its acidity via inductive effects, though it is slightly less acidic than linear perfluorinated acids like decafluorohexanoic acid due to structural differences .

- Thermal stability is influenced by fluorine substitution density; branched fluorinated acids may decompose at lower temperatures than linear analogues .

Biological Activity

Hexafluoro-4-(trifluoromethyl)pent-2-enoic acid, with the chemical formula C6HF9O2, is a highly fluorinated organic compound characterized by its unique structural features, including both trifluoromethyl and hexafluoro groups. This compound is gaining attention due to its potential biological activities and interactions within biochemical pathways.

- Molecular Formula : C6HF9O2

- Molecular Weight : 276.0566 g/mol

- CAS Number : 103229-89-6

Electrochemical Reduction

This compound undergoes electrochemical reduction, which plays a crucial role in its interaction with biological systems. This reduction process can lead to the formation of various metabolites that may exhibit distinct biological activities.

Interaction with Enzymes

The compound interacts with enzymes involved in defluorination processes, particularly reductive defluorinases . These enzymes facilitate the removal of fluorine atoms, impacting the metabolic fate of the compound and its potential environmental implications.

Cellular Effects

Research indicates that this compound influences cell signaling pathways related to oxidative stress responses. Exposure to this compound can alter gene expression patterns, particularly those associated with detoxification processes. For instance, it has been observed to upregulate genes involved in cellular defense mechanisms against oxidative stress.

Dosage Effects

Studies in animal models reveal that the biological effects of this compound are dose-dependent. At lower doses, the compound may have minimal effects on cellular function; however, higher doses can induce significant toxic effects, including oxidative stress and inflammation .

Case Studies

- Toxicity Assessment : In a study assessing the toxicity of related fluorinated compounds, it was found that exposure to high concentrations led to increased oxidative stress markers and inflammation in animal models. This suggests a potential for similar effects from this compound .

- Biotransformation Studies : Research has demonstrated that hexafluoro compounds undergo biotransformation in vivo, leading to various metabolites that may possess different biological activities compared to the parent compound. This highlights the importance of understanding metabolic pathways for evaluating toxicity and efficacy .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Interaction | Inhibits certain enzymes; activates others leading to enhanced metabolism |

| Gene Expression Changes | Upregulation of detoxification-related genes |

| Oxidative Stress Response | Alters cellular responses; potential for inducing inflammation |

| Dose-dependent Toxicity | Minimal effects at low doses; significant toxicity at higher concentrations |

Q & A

Q. What are the optimal synthetic routes for hexafluoro-4-(trifluoromethyl)pent-2-enoic acid, and how can purity be verified?

- Methodological Answer : The compound can be synthesized via multi-step fluorination and coupling reactions. A validated approach involves using fluorinated pyrimidine intermediates and boronic acids under Suzuki-Miyaura coupling conditions, as described in recent patents . Key steps include:

- Reaction of 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester with (6-(trifluoromethyl)pyridin-3-yl)boronic acid.

- Purification via HPLC (retention time: 1.26 minutes under SMD-TFA05 conditions) and LCMS verification (m/z 366 [M+H]+).

Purity assessment should combine LCMS, NMR, and elemental analysis to confirm structural integrity and rule out fluorinated byproducts .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- LCMS : Monitors molecular ion peaks (e.g., m/z 366 [M+H]+) and fragmentation patterns .

- HPLC : Quantifies purity using reverse-phase columns (e.g., retention time 1.26 minutes under acidic conditions) .

- NMR : ¹⁹F NMR is critical for confirming fluorinated substituents, while ¹H/¹³C NMR resolves backbone structure .

- FT-IR : Identifies carboxylic acid and C-F stretching vibrations (~1680 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .

Q. How is the structural identity of this compound confirmed in interdisciplinary studies?

- Methodological Answer : Cross-validate using:

- CAS Registry Data : Confirm the compound’s identity via CAS 103229-89-6, which specifies the IUPAC name and molecular formula (C6HF9O2) .

- Spectral Libraries : Compare experimental NMR/LCMS data with entries in NIST Chemistry WebBook or HMDB .

- X-ray Crystallography : Resolves spatial arrangement of fluorinated groups, though challenges arise due to low crystallinity in perfluorinated acids .

Advanced Research Questions

Q. How do environmental factors influence the degradation of this compound, and how can conflicting persistence data be resolved?

- Methodological Answer : Environmental degradation studies should account for:

- Hydrolytic Stability : Test under varying pH (e.g., pH 3–10) and temperatures (20–60°C) to assess C-F bond lability .

- Photolytic Pathways : Use UV-Vis irradiation (254–365 nm) to simulate sunlight exposure and track byproducts via high-resolution mass spectrometry (HRMS) .

To resolve contradictions in half-life - Apply multivariate regression to isolate variables (e.g., organic carbon content, microbial activity) .

- Cross-reference with Arctic monitoring studies on analogous perfluorinated acids (e.g., PFNA, PFOA), which report multi-year persistence in cold climates .

Q. What mechanistic insights exist for this compound in organofluorine reactions?

- Methodological Answer : Investigate reaction pathways using:

- Computational Modeling : Density Functional Theory (DFT) to predict activation barriers for defluorination or nucleophilic substitution .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis mechanisms of the carboxylic acid group .

- Kinetic Studies : Monitor fluorinated intermediates via time-resolved ¹⁹F NMR under catalytic conditions (e.g., Pd/C or enzyme-mediated systems) .

Q. How can researchers address discrepancies in reported environmental persistence and bioaccumulation potential?

- Methodological Answer : Mitigate discrepancies through:

- Standardized Testing : Adhere to OECD guidelines (e.g., Test 307 for soil degradation) to ensure comparability across studies .

- Meta-Analysis : Pool data from Arctic monitoring programs and laboratory simulations to identify outliers or confounding factors (e.g., salinity effects in marine systems) .

- Biosensor Assays : Deploy fluorescently tagged bacterial strains (e.g., Pseudomonas fluorescens) to quantify bioavailability in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.